amine hydrochloride CAS No. 2140306-02-9](/img/structure/B2817249.png)
[(3,3-Difluorocyclobutyl)methyl](isopropyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H15F2N.ClH. It is a derivative of cyclobutane with fluorine atoms and an isopropylamine group attached to the cyclobutyl ring(3,3-Difluorocyclobutyl)methylamine hydrochloride
准备方法
The synthesis of (3,3-Difluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with cyclobutane derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride. The cyclobutane ring is first fluorinated to introduce the difluorocyclobutyl group(3,3-Difluorocyclobutyl)methylamine hydrochloride. Subsequently, the fluorinated cyclobutane is reacted with isopropylamine to form the desired compound(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Reaction Conditions: : The fluorination step requires specific conditions, such as the use of a fluorinating agent (e.g., Selectfluor) and a suitable solvent (e.g., dichloromethane)(3,3-Difluorocyclobutyl)methylamine hydrochloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: : On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity(3,3-Difluorocyclobutyl)methylamine hydrochloride. Continuous flow reactors and large-scale reactors are used to handle the production efficiently(3,3-Difluorocyclobutyl)methylamine hydrochloride.
化学反应分析
(3,3-Difluorocyclobutyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form (3,3-Difluorocyclobutyl)methylamine oxide(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Common Reagents and Conditions: : Reagents such as sodium borohydride (for reduction) and various nucleophiles (for substitution) are commonly used(3,3-Difluorocyclobutyl)methylamine hydrochloride. Reaction conditions include the use of polar aprotic solvents and controlled temperatures(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Major Products: : The major products formed from these reactions include (3,3-Difluorocyclobutyl)methylamine oxide, reduced derivatives, and various substituted derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride.
科学研究应用
(3,3-Difluorocyclobutyl)methylamine hydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Biology: : The compound is utilized in biological studies to investigate the effects of fluorinated molecules on biological systems(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Medicine: (3,3-Difluorocyclobutyl)methylamine hydrochloride.
Industry: : The compound is used in the chemical industry for the production of specialty chemicals and materials(3,3-Difluorocyclobutyl)methylamine hydrochloride.
作用机制
The mechanism by which (3,3-Difluorocyclobutyl)methylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the biological activity by altering the electronic properties of the molecule. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or chemical synthesis.
相似化合物的比较
(3,3-Difluorocyclobutyl)methylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other fluorinated cyclobutyl derivatives, such as (3,3-Difluorocyclobutyl)methylamine hydrochloride and (3,3-Difluorocyclobutyl)methylamine hydrochloride.
Uniqueness: : The presence of the isopropyl group in (3,3-Difluorocyclobutyl)methylamine hydrochloride provides unique chemical and physical properties compared to its ethyl and methyl counterparts(3,3-Difluorocyclobutyl)methylamine hydrochloride. These differences can affect the compound's reactivity, stability, and biological activity.
属性
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-6(2)11-5-7-3-8(9,10)4-7;/h6-7,11H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISILAWFYAIYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC(C1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
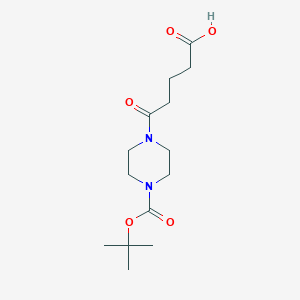
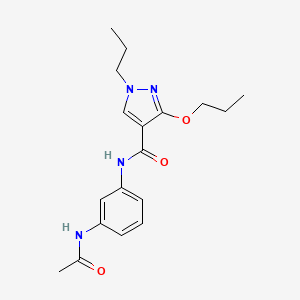
![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)
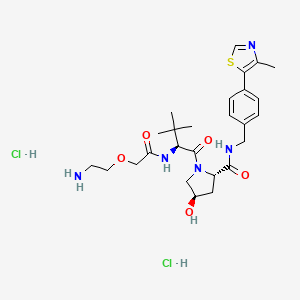
![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
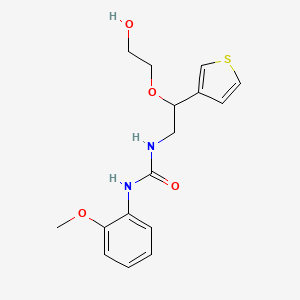
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)
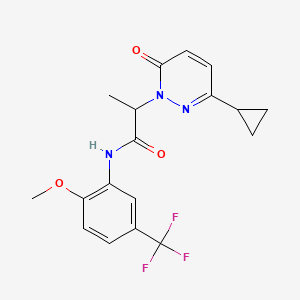
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2817181.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2817182.png)
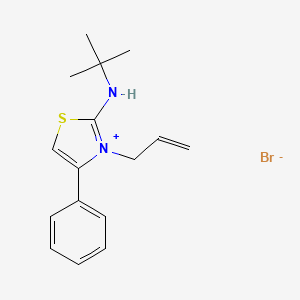
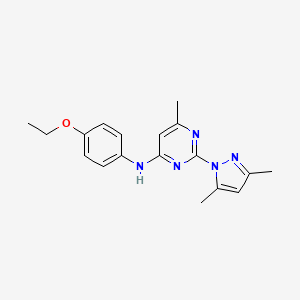
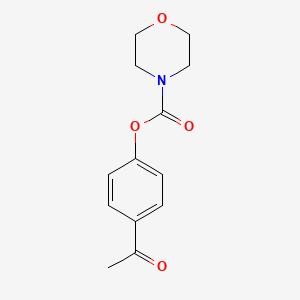
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
